molecular formula C21H22N4O3S2 B6263515 N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide CAS No. 1090911-74-2

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide

Cat. No.: B6263515
CAS No.: 1090911-74-2
M. Wt: 442.6
InChI Key:
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a benzamide group, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base.

    Formation of Benzamide Group: The benzamide group is formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base.

    Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride and a suitable base.

    Addition of Cyanoethyl Group: The final step involves the addition of the cyanoethyl group through a nucleophilic substitution reaction using a cyanoethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the sulfamoyl group can inhibit enzyme activity by mimicking natural substrates. The cyanoethyl group may enhance the compound’s binding affinity to its targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

CAS No.

1090911-74-2

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6

Purity

95

Origin of Product

United States

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